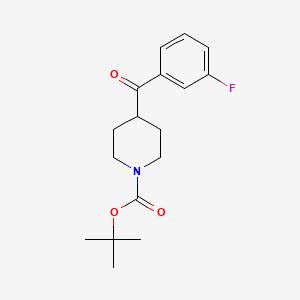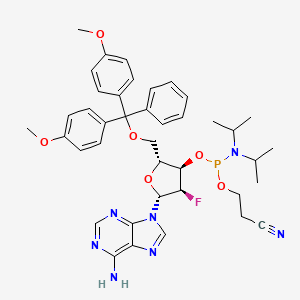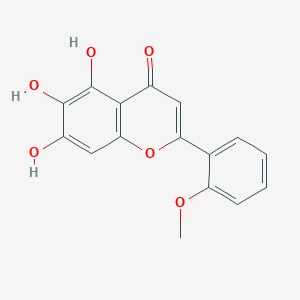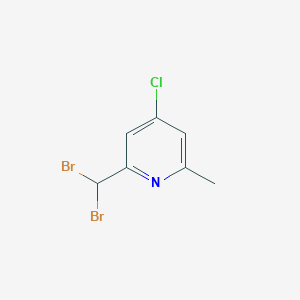![molecular formula C15H15ClFNO2 B11832986 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is an organic compound with the molecular formula C15H15ClFNO2 This compound is characterized by the presence of chloro, fluoro, and dimethoxyphenyl groups attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3,4-dimethoxybenzaldehyde, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Halogenation: The amine group is then subjected to halogenation to introduce the chloro and fluoro substituents.
Coupling Reaction: Finally, the halogenated intermediate is coupled with an appropriate aniline derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Applications De Recherche Scientifique
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: This compound shares similar structural features but differs in the presence of an ethyl and methyl group.
3-chloro-N-(4-methoxyphenyl)propanamide: Another structurally related compound with a methoxyphenyl group.
Uniqueness
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is unique due to the combination of chloro, fluoro, and dimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C15H15ClFNO2 |
|---|---|
Poids moléculaire |
295.73 g/mol |
Nom IUPAC |
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
Clé InChI |
SWORHJLUCJUFIT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)





![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)

